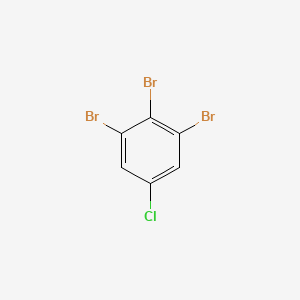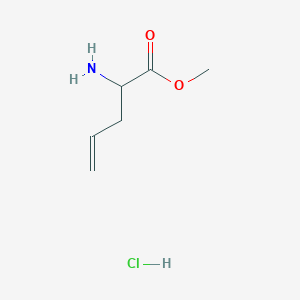
1,2,3-Tribromo-5-chlorobenzene
Descripción general
Descripción
1,2,3-Tribromo-5-chlorobenzene is a chemical compound with the molecular weight of 349.24500 . It is a derivative of benzene, where three hydrogen atoms are substituted by bromine and one hydrogen atom is substituted by chlorine .
Physical And Chemical Properties Analysis
1,2,3-Tribromo-5-chlorobenzene has a boiling point of 308.014°C at 760 mmHg . Other physical and chemical properties are not widely documented.Aplicaciones Científicas De Investigación
Synthesis of Organometallic Derivatives
1,2,3-Tribromo-5-chlorobenzene is utilized in the synthesis of organometallic derivatives. For example, it can react with trimethylstannyl sodium to yield polystannylated benzene derivatives. These derivatives can be further converted into tris- and tetrakis(chloromercurio)benzenes, as demonstrated in a study where the crystal structure of 1,3,5-tris(chloromercurio)benzene was determined through X-ray crystallography (Rot et al., 2000).
Environmental Impact and Biodegradation
Chlorobenzenes, including 1,2,3-Tribromo-5-chlorobenzene, are recognized as persistent environmental contaminants. Their biodegradation was observed under anaerobic conditions by bacteria capable of reductive dechlorination, leading to the formation of less chlorinated benzenes, which can subsequently be mineralized by aerobic bacteria. This process indicates a potential biological method for environmental remediation of chlorobenzenes (Adrian et al., 2000).
Catalytic Oxidation Studies
Studies on catalytic oxidation of chlorinated benzenes have been conducted to understand their behavior under different conditions. For instance, the oxidation of 1,3,5-trichlorobenzene was investigated using V2O5/TiO2 catalysts. The findings provide insights into the molecular structural properties affecting oxidation rates and the role of chlorine in influencing the active sites of the catalysts (Wang et al., 2015).
Electrochemical Studies
Electrochemical studies have explored the reduction behavior of halobenzenes, including 1,2,3-Tribromo-5-chlorobenzene. These studies provide insights into the electrochemical properties and potential applications in various fields (Mubarak & Peters, 1997).
Propiedades
IUPAC Name |
1,2,3-tribromo-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJEPXOSKOCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504931 | |
| Record name | 1,2,3-Tribromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromo-5-chlorobenzene | |
CAS RN |
3460-25-1 | |
| Record name | 1,2,3-Tribromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)

